5-Bromo-6-chloropyrazin-2-ol
Description
Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. nih.govbenthamdirect.comijfmr.com This structural motif is not only found in numerous naturally occurring compounds but also serves as a crucial building block in the synthesis of a wide array of functional molecules. nih.govbenthamdirect.com The presence of the pyrazine ring is a key feature in many clinically used drugs, highlighting its importance in drug design and medicinal chemistry. nih.govbenthamdirect.com Pyrazine derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and diuretic properties. nih.govijfmr.com Their applications extend beyond pharmaceuticals into materials science, where they are utilized in the development of dyes, semiconductors, and as ligands in coordination chemistry. ijfmr.comtandfonline.com
Strategic Importance of Halogenation in Pyrazine Derivatives
The introduction of halogen atoms—such as bromine and chlorine—onto the pyrazine ring is a strategic approach to modify the physicochemical and biological properties of the parent compound. ontosight.aichemrxiv.org Halogenation can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability. ontosight.ai In the context of medicinal chemistry, the presence of halogens can enhance the binding affinity of a compound to its biological target and improve its ability to penetrate cell membranes. Furthermore, the halogen atoms on the pyrazine ring serve as versatile synthetic handles, enabling a variety of cross-coupling reactions to build more complex molecular architectures. rsc.org This reactivity is crucial for the development of new therapeutic agents and functional materials. rsc.org
Overview of 5-Bromo-6-chloropyrazin-2-ol within the Pyrazine Family
This compound is a specific halogenated pyrazine derivative that has emerged as a compound of interest in chemical research. Its structure features a pyrazine ring substituted with a bromine atom at position 5, a chlorine atom at position 6, and a hydroxyl group at position 2. nih.gov This unique combination of substituents makes it a valuable intermediate in organic synthesis. The presence of two different halogen atoms offers opportunities for selective chemical transformations, allowing for the controlled introduction of various functional groups.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H2BrClN2O |
| Molecular Weight | 209.43 g/mol |
| CAS Number | 913282-74-3 |
| InChI Key | DETUORWCDWYCHL-UHFFFAOYSA-N |
Research Scope and Objectives for this compound Studies
The primary focus of research on this compound is to explore its synthetic utility and potential applications. Key objectives include the development of efficient and selective methods for its synthesis and the investigation of its reactivity in various chemical transformations. A significant area of interest is its use as a building block in the synthesis of novel heterocyclic compounds with potential biological activity. For instance, it can be used in cross-coupling reactions like the Sonogashira reaction to form carbon-carbon bonds. Furthermore, studies may aim to elucidate the structure-activity relationships of its derivatives to guide the design of new molecules with desired properties for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-4(6)8-2(9)1-7-3/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUORWCDWYCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913282-74-3 | |
| Record name | 5-bromo-6-chloropyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Chloropyrazin 2 Ol
Established Synthetic Routes to 5-Bromo-6-chloropyrazin-2-ol
The synthesis of this compound is primarily approached through multi-step sequences starting from more readily available pyrazine (B50134) precursors. These methods involve the controlled introduction of the required halogen and hydroxyl substituents onto the pyrazine core.
Conversion from 5-Bromo-6-chloropyrazin-2-amine Precursors
A common and logical synthetic pathway to this compound involves the transformation of its corresponding amino-analogue, 5-Bromo-6-chloropyrazin-2-amine. This process is a classic example of an amination-hydroxylation sequence.
The synthesis begins with the preparation of the key intermediate, 5-Bromo-6-chloropyrazin-2-amine. This is typically achieved through the bromination of a simpler precursor, 6-chloropyrazin-2-amine. The reaction often employs an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as methanol.
Following the synthesis of the aminopyrazine, the crucial step is the conversion of the amino group to a hydroxyl group. While direct hydrolysis is not feasible, a standard and widely used method for this transformation on aromatic and heteroaromatic amines is through the formation of a diazonium salt, followed by hydrolysis. This two-step process, analogous to a Sandmeyer-type reaction, involves treating the amine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., H₂SO₄ or HBF₄) at low temperatures (typically 0–5 °C), to form a transient diazonium salt. The subsequent warming of this intermediate in an aqueous medium leads to the evolution of nitrogen gas and the introduction of a hydroxyl group at the original position of the amine, yielding the target pyrazinol. This sequence is a well-established method for the synthesis of phenols and hydroxylated heterocycles from their amino precursors. researchgate.net
Derivatization from Related Pyrazinols
The chemical behavior and reactivity of pyrazinols can be effectively understood by examining analogous reactions on similar substrates. The derivatization of the hydroxyl group is a key transformation, and precedents from related pyrazinol systems provide valuable insight into the reaction conditions required.
A pertinent example of pyrazinol derivatization is the synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine, which uses 5-Chloropyrazine-2-ol as a starting material. google.com This reaction demonstrates the conversion of the hydroxyl group into a difluoromethoxy ether, a valuable moiety in pharmaceutical chemistry. The synthesis involves reacting 5-Chloropyrazine-2-ol with a difluoromethylating agent, sodium difluorochloroacetate, in the presence of a catalyst and a mixed solvent system under an inert atmosphere. google.com This precedent highlights a robust method for the O-alkylation of a pyrazinol, a strategy directly applicable to this compound.
Based on the analogous synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine, optimized conditions for the derivatization of the hydroxyl group on a pyrazine ring have been established. google.com The successful transformation relies on a specific set of reagents and parameters to achieve efficient conversion.
Key reaction components include the use of cesium carbonate as a catalyst and a mixed solvent system of acetonitrile (B52724) and water. The ratio of reactants is also critical for optimizing the yield. These conditions, summarized in the table below, provide a validated starting point for the functionalization of the hydroxyl group in this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Cesium Carbonate | google.com |
| Solvent System | Acetonitrile / Water (10:1 v/v) | google.com |
| Reactant Mass Ratio (Difluoromethylating Agent : Pyrazinol : Catalyst) | 15-17 : 6 : 20 | google.com |
| Atmosphere | Nitrogen Protection | google.com |
Advanced Synthetic Strategies for Functionalization of this compound
The presence of two distinct halogen atoms (bromine and chlorine) on the pyrazine ring of this compound, in addition to the hydroxyl group, presents significant opportunities for advanced functionalization. Modern cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex derivatives. Based on established reactivity patterns of halo-heterocycles, several key strategies can be proposed for the selective modification of this versatile intermediate.
The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This allows for selective reactions at the C5-position (bromo) while leaving the C6-position (chloro) intact for subsequent transformations.
Promising strategies for the functionalization of this compound include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the halo-pyrazine with an organoboron reagent (such as a boronic acid or boronic ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This would be a highly effective method for introducing aryl, heteroaryl, or vinyl substituents at the C5-position. uzh.chnih.gov The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds by coupling the halo-pyrazine with a primary or secondary amine, also under palladium catalysis. wikipedia.orgorganic-chemistry.orglibretexts.org This strategy would allow for the introduction of a wide variety of amino groups, which are prevalent in biologically active molecules. chemrxiv.org
The general conditions for these powerful cross-coupling reactions are summarized below, providing a framework for the strategic diversification of the this compound scaffold.
| Reaction Type | Key Reagents | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂), Pd Catalyst, Ligand, Base | C-C | Introduction of aryl, heteroaryl, or vinyl groups |
| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd Catalyst, Ligand, Base | C-N | Introduction of diverse amino substituents |
Palladium-Catalyzed Coupling Reactions of Halogenated Pyrazinols
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyrazinols like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) center, allowing for selective coupling at the 5-position.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. nih.govrsc.org In the context of this compound, a Suzuki-Miyaura reaction would be expected to proceed selectively at the more reactive C-Br bond. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For related dihalogenated N-heteroarenes, ligand selection has been shown to be critical in controlling site selectivity. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 88 (at C4) |
| 3 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 75 (mono-arylated) |
This table presents data from analogous reactions on related heterocyclic systems to illustrate typical conditions and outcomes.
Kumada-Corriu Coupling Reactions
The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile to couple with an organic halide. This reaction is one of the earliest examples of transition-metal-catalyzed cross-coupling. wikipedia.org For substrates with multiple halide leaving groups, such as this compound, careful control of reaction conditions, including the rate of Grignard reagent addition, can enhance chemoselectivity. By matching the rate of addition to the rate of oxidative addition, side reactions can be minimized. wikipedia.org
Table 2: General Parameters for Kumada-Corriu Coupling of Aryl Halides
| Parameter | Description |
| Catalyst | Typically Ni(II) or Pd(II) complexes (e.g., PdCl₂(dppf), NiCl₂(dmpe)) |
| Grignard Reagent | RMgX (R = alkyl, aryl, vinyl; X = Cl, Br, I) |
| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) |
| Temperature | Typically room temperature to reflux |
This table outlines general parameters for Kumada-Corriu couplings based on established literature.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgchemrxiv.org This reaction is valuable for introducing alkynyl moieties onto the pyrazine ring. In the case of this compound, the reaction would preferentially occur at the C-Br bond. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Table 3: Illustrative Sonogashira Coupling Reactions on Bromo-substituted Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | >90 |
| 2 | 15-Bromo-bacteriochlorin | Phenylacetylene | Pd₂(dba)₃/SPhos | None | K₃PO₄ | Toluene | 49 |
| 3 | 5-Iodo-uracil | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 85 |
This table provides examples from related heterocyclic systems to demonstrate the scope and conditions of Sonogashira couplings.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful method for introducing amino groups onto the pyrazine scaffold. The choice of phosphine ligand is critical and often dictates the efficiency and scope of the reaction. For dihalogenated substrates, selective amination at the more reactive C-Br bond of this compound can be achieved. nih.gov
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
| Entry | Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Bromobenzene | Carbazole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 98 |
| 2 | 4-Bromoestrone methyl ether | Aniline | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 92 |
| 3 | 2-Bromopyridine | Benzamide | Pd(OAc)₂ | XantPhos | DBU | Toluene | 85 |
This table showcases representative conditions and yields for the Buchwald-Hartwig amination of various aryl halides.
Nucleophilic Aromatic Substitution on the Pyrazine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as the pyrazine system. researchgate.net The presence of two nitrogen atoms in the pyrazine ring withdraws electron density, making it susceptible to attack by nucleophiles. For this compound, both the bromo and chloro substituents can act as leaving groups. The relative reactivity of the halogens in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the more electronegative halogen can sometimes be a better leaving group in SNAr reactions if the attack of the nucleophile is the rate-determining step. masterorganicchemistry.com
The pyrazin-2-ol tautomer can exist in equilibrium with its pyrazin-2-one form. The electron-withdrawing nature of the carbonyl group in the pyrazin-2-one form further activates the ring towards nucleophilic attack. Common nucleophiles used in SNAr reactions on halogenated pyrazines include amines, alkoxides, and thiolates. For dihalogenated heterocycles, sequential SNAr reactions can be performed, often requiring more forcing conditions for the second substitution due to the deactivating effect of the first introduced electron-donating group. researchgate.net
Bromination and Chlorination Strategies on Pyrazine Scaffolds
The introduction of additional halogen atoms onto a pyrazine scaffold can be achieved through electrophilic halogenation. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents on the pyrazine ring. For a pyrazin-2-ol system, the hydroxyl group is an activating, ortho-, para-directing group.
Bromination: Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of aromatic and heteroaromatic compounds. nih.gov The regioselectivity of bromination on a 6-chloropyrazin-2-ol (B1592566) would be directed by the activating hydroxyl group. Theoretical analysis and experimental verification on other aromatic systems have shown that the position of bromination can be predicted based on the stability of the intermediate arenium ion. nih.gov
Chlorination: Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). youtube.com The chlorination of a 5-bromopyrazin-2-ol would also be influenced by the directing effects of the existing substituents. The interplay between the activating hydroxyl group and the deactivating bromo and ring nitrogen atoms would determine the position of the incoming chloro substituent.
Halogen Exchange Reactions in Pyrazine Systems
Halogen exchange is a fundamental reaction in organometallic chemistry, providing a pathway to convert an organic halide into an organometallic compound. wikipedia.org This transformation typically involves electropositive metals such as lithium or magnesium reacting with organochlorides, bromides, and iodides. wikipedia.org In the context of pyrazine systems, these reactions are pivotal for modifying the substitution pattern on the heterocyclic ring, enabling the introduction of various functional groups.
The reactivity of halogens in these exchange reactions on a pyrazine ring generally follows the trend I > Br > Cl. wikipedia.org Lithium-halogen exchange, in particular, is a rapid and kinetically controlled process. wikipedia.org The rate of exchange is significantly influenced by the stability of the resulting carbanion intermediate. wikipedia.org This method is frequently employed to create aryl- and vinyllithium (B1195746) reagents, which are versatile intermediates in organic synthesis. wikipedia.org For instance, an aryl halide can exchange with an organolithium compound, such as butyllithium, to form a lithiated arene species. wikipedia.org This intermediate can then undergo further reactions, including intramolecular cyclizations, which is a useful strategy for forming heterocycles. wikipedia.org
The coordination of halogen substitution with the inherent electronic properties of the pyrazine ring is an effective method for developing materials with specific characteristics, such as balanced ambipolar transport properties in organic semiconductors. rsc.org The presence of halogen atoms can tune the electronic structure and crystal packing of pyrazine-containing molecules. rsc.org Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is also a significant factor in the supramolecular chemistry of pyrazine derivatives, influencing their self-assembly and host-guest interactions. nih.govacs.org
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and related pyrazine derivatives are critical steps to ensure the purity of the final compounds for subsequent reactions or analyses. Common methods employed for the cleanup of pyrazine reaction mixtures include liquid-liquid extraction (LLE), distillation, and various forms of chromatography. nih.govoup.com
Liquid-liquid extraction is an effective technique for separating pyrazines from aqueous reaction mixtures. oup.com The choice of solvent is crucial for selective extraction. For example, using hexane (B92381) as the extraction solvent allows for the separation of pyrazines from more polar impurities like imidazole (B134444) derivatives. nih.govoup.com In contrast, solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) may co-extract these impurities, necessitating further purification steps. nih.govoup.com Multiple extractions with fresh solvent are often required to achieve a high recovery of the desired pyrazine compounds. oup.com
Distillation can also be used to isolate volatile pyrazines from non-volatile impurities in an aqueous reaction mixture. nih.govoup.com This method effectively separates the pyrazine products, leaving undesirable components like imidazoles in the undistilled portion. nih.govoup.com
Chromatographic Separation Techniques
Chromatography is a cornerstone for the purification and analysis of pyrazine derivatives, allowing for the separation of complex mixtures into individual components.
Column Chromatography is widely used for the preparative purification of these compounds. Silica (B1680970) gel is a common stationary phase for this purpose. nih.govchemicalbook.com A solvent system, often a mixture of hexane and ethyl acetate, is used as the mobile phase or eluent. nih.govchemicalbook.com For instance, the crude product of a reaction to synthesize 2-amino-5-bromo-6-chloropyrazine was successfully purified by silica gel column chromatography using a 3:1 (v/v) mixture of hexane and ethyl acetate. chemicalbook.com Adjusting the polarity of the eluting solvent allows for the selective separation of pyrazines based on their alkyl substituent content. nih.govoup.com Another approach involves using C18-bonded silica, which can efficiently trap pyrazines from an aqueous distillate while allowing water to be flushed away. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the characterization and identification of pyrazines, particularly for resolving positional isomers which often have very similar mass spectra. nih.gov The identification of specific alkylpyrazines can be challenging due to these spectral similarities, making chromatographic retention indices (RIs) a critical tool for unambiguous identification. nih.gov Different stationary phases, such as DB-1 or ZB-WAXplus, are used to achieve separation. nih.gov
Below is an interactive table summarizing various chromatographic techniques applied to pyrazine derivatives.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 90:10 or 3:1 v/v) | Preparative purification of pyrazine derivatives, separation from imidazole byproducts. nih.govoup.comchemicalbook.com | nih.gov, oup.com, chemicalbook.com |
| Column Chromatography | C18-bonded Silica | Nitrogen (for drying) | Trapping pyrazines from aqueous distillates and removing water. nih.govoup.com | nih.gov, oup.com |
| Gas Chromatography (GC) | DB-1, ZB-5MS, DB-624, ZB-WAXplus | Helium (Carrier Gas) | Analytical separation and identification of alkylpyrazine isomers using retention indices. nih.gov | nih.gov |
Spectroscopic Characterization and Elucidation of 5 Bromo 6 Chloropyrazin 2 Ol Structure and Its Derivatives
Vibrational Spectroscopic Analysis of 5-Bromo-6-chloropyrazin-2-ol
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are crucial for identifying the functional groups and skeletal structure of the pyrazine (B50134) core.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, which can exist in tautomeric forms (the -ol form and the -one form, or pyrazinone), FT-IR spectra offer key insights. The pyrazinone form is often predominant in similar hydroxy-substituted pyrazines. researchgate.net
The analysis of pyrazine derivatives by FT-IR reveals characteristic absorption bands. hilarispublisher.com For the pyrazinone tautomer of this compound, the spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1630 cm⁻¹. hilarispublisher.comlibretexts.org A broad band corresponding to the N-H stretching vibration would be expected in the 3000-3400 cm⁻¹ region. hilarispublisher.com The C-H stretching vibration of the lone proton on the pyrazine ring would appear above 3000 cm⁻¹. libretexts.org
Additionally, pyrazine ring stretching modes are typically observed in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net Vibrations corresponding to the carbon-halogen bonds (C-Br and C-Cl) are expected to appear in the fingerprint region, generally below 800 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound (Pyrazinone form)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3000-3400 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |
| C=O Stretch (amide) | 1630-1680 | Strong |
| C=N/C=C Ring Stretch | 1400-1600 | Medium |
| C-Cl Stretch | 600-800 | Medium-Strong |
| C-Br Stretch | 500-600 | Medium-Strong |
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. It is an excellent technique for characterizing the skeletal vibrations of the pyrazine ring. The most prominent feature in the Raman spectrum of pyrazine and its derivatives is the ring breathing mode, which is a symmetric expansion and contraction of the entire ring. For pyrazine itself, this mode is reported at 1015 cm⁻¹. researchgate.net
Substituents on the pyrazine ring influence the frequency of these vibrations. For instance, in 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, the ring breathing mode is shifted to 1049 cm⁻¹ and 1131 cm⁻¹, respectively. researchgate.net Therefore, for this compound, the ring breathing mode is expected to be significantly shifted from that of the parent pyrazine. Other pyrazine ring stretching modes are also observable in the Raman spectrum. researchgate.net For example, a prominent band corresponding to a pyrazine ring vibration in pyrazine-2-carbonitrile is observed near 1020 cm⁻¹. nih.govacs.org
Table 2: Characteristic Raman Shifts for Substituted Pyrazine Rings
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Example |
| Ring Breathing Mode | 1015 | Pyrazine researchgate.net |
| Ring Breathing Mode | 1049 | 2-Chloropyrazine researchgate.net |
| Ring Breathing Mode | 1131 | 2,6-Dichloropyrazine researchgate.net |
| Ring Vibration | ~1020 | Pyrazine-2-carbonitrile nih.govacs.org |
| Ring Stretching Mode | 1525 | 2-Amino-5-bromopyrazine researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, different NMR experiments can map out the proton, carbon, and, if present, fluorine frameworks of this compound derivatives.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the parent structure of this compound, there is only one proton directly attached to the pyrazine ring. This proton would be expected to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons for spin-spin coupling. Its chemical shift would be in the aromatic region, significantly influenced by the electron-withdrawing effects of the two nitrogen atoms, the two halogen atoms, and the hydroxyl/carbonyl group. For comparison, the protons in the parent pyrazine molecule resonate at approximately 8.5 ppm. spectrabase.com In substituted pyrazines, the chemical shifts can vary; for example, in N-methylpyrazine-2-carboxamide, the ring protons appear at 9.38, 8.72, and 8.49 ppm. rsc.org The lone ring proton in a derivative of this compound is expected to be significantly downfield.
Additionally, if the compound exists in the pyrazinone form, a signal for the N-H proton would be present. This signal is often broad and its chemical shift is dependent on solvent and concentration.
Table 3: Example ¹H NMR Chemical Shifts (δ, ppm) for Protons on Substituted Pyrazine Rings
| Compound | H-3 | H-5 | H-6 | Reference |
| N-methylpyrazine-2-carboxamide | 9.38 (d) | 8.72 (d) | 8.49 (dd) | rsc.org |
| 3-amino-N-phenylpyrazine-2-carboxamide | - | 8.21 (d) | 7.87 (d) | |
| 3-methyl-N-benzylpyrazine-2-carboxamide | - | 8.58 (d) | 8.33 (d) | rsc.org |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their electronic environment. The spectrum of a this compound derivative would show four distinct signals for the four carbons of the pyrazine ring. The chemical shifts are highly sensitive to the attached substituents.
The carbon atoms directly bonded to electronegative atoms (N, O, Cl, Br) will be significantly deshielded and appear at higher chemical shifts (downfield). For the parent pyrazine, the carbon atoms resonate at approximately 145 ppm. chemicalbook.com In substituted pyrazine derivatives, the shifts can vary widely. For example, in 3-amino-N-phenylpyrazine-2-carboxamide, the ring carbons appear at 163.9, 155.4, 147.1, 131.5, and 126.2 ppm. The carbon atom of the carbonyl group in the pyrazinone tautomer would be expected to have a chemical shift in the range of 155-170 ppm.
Table 4: Example ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Pyrazine Rings
| Compound | C-2 | C-3 | C-5 | C-6 | Reference |
| N-benzyl-3-methylpyrazine-2-carboxamide | 162.92 | 147.35 | 144.55 | 142.56 | rsc.org |
| 3-amino-N-methylpyrazine-2-carboxamide | 166.6 | 155.9 | 146.5 | 131.5 | |
| 3-chloro-2-pyrazinecarboxamide | 157.6 (approx.) | - | - | - | cas.cz |
For derivatives of this compound that incorporate fluorine, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org A key feature of ¹⁹F NMR is its very large chemical shift range, which makes the observed shifts highly sensitive to subtle changes in the local electronic environment. wikipedia.orgbiophysics.org
In the case of a trifluoromethoxy (-OCF₃) substituted analog, the three fluorine atoms are equivalent and would give rise to a single sharp signal (a singlet) in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is diagnostic. When attached to a pyrazine ring, the chemical shift is influenced by the electron-withdrawing nature of the heterocyclic system. For instance, in 2-ethyl-5-(trifluoromethoxy)pyrazine, the -OCF₃ group appears at -57.3 ppm. mdpi.com The chemical shifts of trifluoromethoxy groups on aromatic rings typically fall within a predictable range. mdpi.comcolorado.edu
Table 5: Representative ¹⁹F NMR Chemical Shifts (δ, ppm) for Trifluoromethoxy Groups
| Compound | Chemical Shift (δ, ppm) | Reference |
| 2-Ethyl-5-(trifluoromethoxy)pyrazine | -57.3 | mdpi.com |
| Trifluoroacetic acid (CF₃COOH) | -76.55 | colorado.edu |
| Trifluorotoluene (C₆H₅CF₃) | -63.72 | colorado.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For pyrazine and its derivatives, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyrazine ring, as well as the solvent used for analysis.
For instance, a computational study on halogen-substituted 4-anilinoquinazoline (B1210976) EGFR inhibitors demonstrated that halogen substitution influences the UV-visible spectra. masterorganicchemistry.com Specifically, the bromine-substituted compound showed a maximum absorption peak at 326.71 nm, while the chlorine-substituted analogue had its peak at 327.54 nm. masterorganicchemistry.com This suggests that the specific halogen atoms in this compound will finely tune its absorption properties. The presence of both bromo and chloro substituents, along with the pyrazin-2-ol core, will likely result in a complex spectrum with distinct absorption bands.
Table 1: Expected UV-Vis Absorption Maxima for this compound based on Analogous Compounds
| Compound | Expected λmax (nm) | Transition Type |
| This compound | 300 - 350 | π → π |
| This compound | > 350 | n → π |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for precise values.
Advanced Spectroscopic Methods for Molecular Interactions
Electron Spin Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for studying species with unpaired electrons, such as radical intermediates. The generation of radical cations or anions of pyrazine derivatives can be achieved through chemical or electrochemical oxidation or reduction, or via radiolysis. The resulting EPR spectrum provides valuable information about the electronic structure and distribution of the unpaired electron within the radical.
For pyrazine derivatives, two main types of radical cations have been identified: n(σ)-radicals and π-radicals. rsc.org The type of radical formed is highly dependent on the substituents present on the pyrazine ring. Mono- and di-methyl substituted pyrazines tend to form n(σ)-radical cations, characterized by large hyperfine coupling to the two nitrogen nuclei. rsc.org In contrast, derivatives with strong electron-donating groups like methoxy (B1213986) (OCH₃), methylthio (SCH₃), and amino (NR₂) groups form π-radical cations. rsc.org
Given the presence of a hydroxyl group (an electron-donating group) and halogen atoms on this compound, it is plausible that its radical cation would be of the π-type. The EPR spectrum of such a radical would be characterized by specific g-values and hyperfine coupling constants, reflecting the interaction of the unpaired electron with the nitrogen, bromine, and chlorine nuclei. The principal values of the g-tensor (gx, gy, gz) provide information about the chemical nature and environment of the radical. washington.edu
Table 2: Predicted EPR Characteristics for the Radical Cation of this compound
| Parameter | Predicted Characteristic | Information Gained |
| Radical Type | π-radical cation | Distribution of the unpaired electron in the π-system |
| g-value | Deviating from free electron value (g ≈ 2.0023) | Influence of spin-orbit coupling from halogen atoms |
| Hyperfine Coupling | Interaction with ¹⁴N, ⁷⁹/⁸¹Br, and ³⁵/³⁷Cl nuclei | Delocalization of the unpaired electron across the molecule |
Note: The data in this table is predictive and based on general principles of EPR spectroscopy and studies on related pyrazine derivatives. Experimental determination is necessary to obtain precise spectral parameters.
Fluorescence Spectroscopy for Photophysical Properties and Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of molecules, including their emission and excitation spectra, fluorescence quantum yield, and lifetime. The fluorescence of pyrazine derivatives is known to be significantly influenced by substituents and the solvent environment.
Generally, the introduction of electron-donating groups and the extension of π-conjugation in pyrazine systems can lead to enhanced fluorescence intensity and a bathochromic shift in the emission wavelength. For example, the replacement of a pyridine (B92270) ring with a pyrazine ring in certain biheteroaryl compounds induced a large bathochromic shift of approximately 60–70 nm in the emission spectrum. mdpi.com This suggests that the pyrazine core in this compound is conducive to fluorescence.
The presence of heavy atoms like bromine and chlorine can, however, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Studies on other aromatic systems have shown that fluorescence quantum yields are often lower in brominated solvents compared to chlorinated ones. nih.gov Therefore, a detailed study of the fluorescence properties of this compound would need to consider the interplay between the electron-donating hydroxyl group and the fluorescence-quenching halogen atoms.
The photophysical properties of 5-deazaalloxazine and its derivatives, which share some structural similarities with pyrazin-2-ols, have been studied in detail, revealing complex pH-dependent fluorescence behavior. researchgate.netrsc.org This indicates that the protonation state of the hydroxyl group in this compound could also significantly impact its fluorescence characteristics.
Table 3: Anticipated Fluorescence Properties of this compound
| Property | Anticipated Characteristic | Influencing Factors |
| Emission Wavelength (λem) | Expected in the visible region | Pyrazine core, hydroxyl and halogen substituents |
| Fluorescence Quantum Yield (ΦF) | Moderate to low | Competition between fluorescence and intersystem crossing (heavy-atom effect) |
| Solvent Effects | Solvatochromism | Changes in dipole moment upon excitation |
Note: The information in this table is based on the photophysical properties of analogous pyrazine and heterocyclic derivatives. Experimental measurements are required to determine the specific fluorescence parameters of this compound.
Computational and Theoretical Studies on 5 Bromo 6 Chloropyrazin 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of 5-bromo-6-chloropyrazin-2-ol. These methods, grounded in the principles of quantum mechanics, are employed to determine the molecule's electronic structure and to optimize its geometry. The selection of an appropriate theoretical method and basis set is crucial for obtaining accurate and reliable results.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it a practical choice for studying medium-sized organic molecules like this compound. DFT calculations are instrumental in determining the molecule's ground-state electronic structure and in optimizing its three-dimensional geometry to the lowest energy conformation.
The choice of basis set is a critical aspect of DFT calculations, as it defines the set of mathematical functions used to represent the electronic wavefunctions of the atoms within the molecule. For a molecule containing heavy atoms like bromine and chlorine, as well as elements from the second period, a flexible and robust basis set is required to accurately describe the electronic environment.
Commonly employed basis sets for such systems include Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p) . The "d,p" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the non-spherical nature of electron density in chemical bonds. The "++" in 6-311++G(d,p) signifies the addition of diffuse functions to both heavy and hydrogen atoms, which are important for accurately modeling systems with lone pairs, anions, or weak non-covalent interactions. The selection of a particular basis set often involves a trade-off between desired accuracy and computational expense.
| Basis Set | Description | Key Features |
| 6-31G(d,p) | Split-valence basis set with polarization functions. | A good balance of accuracy and computational cost for initial geometry optimizations and electronic structure calculations. |
| 6-311++G(d,p) | Triple-split valence basis set with diffuse and polarization functions. | Offers higher accuracy, particularly for describing electronic properties and systems with diffuse electron density. |
In conjunction with the basis set, the choice of the exchange-correlation functional is a cornerstone of DFT calculations. The functional approximates the complex exchange and correlation energies of the electrons within the molecule. For organic molecules, hybrid functionals that combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation are often favored for their accuracy.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and well-benchmarked hybrid functionals, often providing reliable results for a broad range of chemical systems. Another functional, M06-2X , is a high-nonlocality functional that has shown excellent performance for main-group thermochemistry, kinetics, and noncovalent interactions. The Becke3P86 functional is another hybrid functional that has been successfully applied to various molecular systems. The selection of the functional can influence the predicted geometric parameters and electronic properties, and it is sometimes guided by benchmarking against experimental data or higher-level theoretical calculations for related molecules.
| Functional | Type | Common Applications |
| B3LYP | Hybrid GGA | General purpose, widely used for geometry optimization and electronic properties of organic molecules. |
| M06-2X | Hybrid Meta-GGA | Recommended for studies involving non-covalent interactions, thermochemistry, and kinetics. |
| Becke3P86 | Hybrid GGA | Another reliable choice for a variety of molecular property calculations. |
Coupled Cluster Computations (e.g., CCSD(T))
For a more accurate determination of the electronic energy and properties, beyond what is typically achievable with DFT, Coupled Cluster (CC) theory is often employed. The "gold standard" in quantum chemistry is the CCSD(T) method, which stands for Coupled Cluster with Singles and Doubles and a perturbative treatment of Triple excitations. While computationally demanding, CCSD(T) calculations can provide benchmark-quality results for the energies of small to medium-sized molecules. These high-accuracy calculations can be used to validate the results obtained from more computationally efficient methods like DFT.
Møller-Plesset Perturbation Theory (MP2) Calculations
Møller-Plesset perturbation theory is another wave-function-based method for including electron correlation. The second-order Møller-Plesset (MP2) method is a common choice that offers a significant improvement over the Hartree-Fock method at a moderate computational cost, which is generally higher than DFT but lower than CCSD(T). MP2 calculations are often used for geometry optimization and for calculating properties where DFT might be less reliable.
Analysis of Electronic Properties
Following the quantum chemical calculations, a detailed analysis of the electronic properties of this compound can be performed. This analysis provides a deeper understanding of the molecule's reactivity, stability, and potential interactions.
Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.
The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
The following table presents hypothetical data for the electronic properties of this compound, as would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This data is illustrative and serves to represent the type of information generated in such a computational study.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
These theoretical investigations, by providing a detailed picture of the electronic structure and properties of this compound, are invaluable for rationalizing its chemical behavior and for the design of new molecules with tailored properties.
Frontier Molecular Orbitals (HOMO and LUMO) Analysis
Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgpearson.comossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap generally indicates higher reactivity and lower stability. wikipedia.org
In the context of this compound, computational studies are employed to calculate the energies of the HOMO and LUMO. These calculations provide insights into the molecule's electronic properties and potential reactivity. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, regions of the molecule with a high density of the HOMO are likely to be the sites of electron donation (nucleophilic centers), while areas with a high density of the LUMO are probable sites for electron acceptance (electrophilic centers).
The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would be determined through quantum chemical calculations. These values are essential for predicting its behavior in chemical reactions and for comparing its reactivity with other related pyrazinol derivatives. In some cases, it may be necessary to consider orbitals beyond the immediate frontier orbitals, such as the next-to-highest occupied molecular orbital (NHOMO or HOMO-1) and the second lowest unoccupied molecular orbital (SLUMO or LUMO+1), to gain a more complete understanding of the molecule's electronic behavior. wikipedia.orgwuxibiology.com
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital. The energy of this orbital is related to the molecule's ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital. The energy of this orbital is related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is a 3D representation of the electrostatic potential, which is the energy of interaction of a positive point charge with the nuclei and electrons of a molecule.
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential.
For this compound, an MEP map would reveal the electron-rich and electron-poor regions. The electronegative oxygen, nitrogen, bromine, and chlorine atoms are expected to create regions of negative potential (red or yellow), while the hydrogen atom of the hydroxyl group and the carbon atoms of the pyrazine (B50134) ring would likely exhibit positive or near-zero potential (blue or green). This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites where the molecule is most likely to interact with other chemical species.
| Color | Electrostatic Potential | Interpretation |
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. |
| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. |
| Green | Near-Zero | Neutral region. |
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hydrogen Bonding
Natural Bonding Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces like hydrogen bonds. mdpi.comnih.gov
For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) anti-bonding orbitals. nih.gov This delocalization, also known as hyperconjugation, contributes to the stability of the molecule. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). nih.gov
In the context of hydrogen bonding, NBO analysis can elucidate the donor-acceptor interactions that constitute the hydrogen bond. nih.govuba.ar For instance, in a potential dimer of this compound, it could analyze the interaction between a lone pair on an oxygen or nitrogen atom (the donor) and the anti-bonding orbital of an O-H or N-H bond (the acceptor) on a neighboring molecule. This provides a quantitative measure of the strength and nature of the hydrogen bonds, which are crucial for understanding the compound's physical properties and crystal packing.
| Interaction | Description | Significance |
| n -> σ | Delocalization of a lone pair (n) to an anti-bonding sigma orbital (σ). | Stabilizing hyperconjugative interaction, indicative of hydrogen bonding. |
| π -> π | Delocalization of a pi bonding orbital (π) to an anti-bonding pi orbital (π). | Indicates π-electron delocalization within the aromatic ring. |
Dipole Moment and Polarisability Calculations
The dipole moment and polarizability are fundamental electronic properties that describe how a molecule's charge distribution is affected by an external electric field. These properties can be accurately calculated using quantum chemical methods.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Molecules with high polarizability are more susceptible to induced dipole moments and can participate in stronger dispersion forces. Computational calculations can determine the average polarizability and the anisotropy of the polarizability, which reflects whether the polarizability is the same in all directions.
| Property | Description |
| Dipole Moment (µ) | A vector quantity that measures the separation of positive and negative charges in a molecule. |
| Polarizability (α) | A measure of the deformability of the electron cloud of a molecule in an electric field. |
Hyperpolarizability and Non-linear Optical (NLO) Activity Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to phenomena like frequency doubling and optical switching. The NLO properties of a molecule are related to its hyperpolarizability.
The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. A large value of β is a prerequisite for a molecule to exhibit significant second-harmonic generation (SHG), a key NLO effect. Computational chemistry provides a powerful tool for predicting the hyperpolarizability of molecules, thus allowing for the in-silico screening of potential NLO materials.
For this compound, the presence of a π-conjugated system (the pyrazine ring) and donor-acceptor groups (the hydroxyl group and the halogens) suggests that it may possess NLO activity. Quantum chemical calculations can be performed to compute the components of the first hyperpolarizability tensor and the total hyperpolarizability. These theoretical predictions can then guide experimental efforts to synthesize and characterize new NLO materials based on the pyrazinol scaffold.
| Parameter | Description |
| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response of a molecule. |
Conformational Analysis and Energy Barriers
Rotational Barriers in Pyrazinol Derivatives
The conformational flexibility of a molecule is determined by the energy barriers to rotation around its single bonds. In pyrazinol derivatives like this compound, rotation around the C-O bond of the hydroxyl group is a key conformational degree of freedom.
Computational methods can be used to calculate the rotational energy barrier by systematically changing the dihedral angle of the rotating bond and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformers (energy minima) and the transition states (energy maxima) connecting them. The energy difference between a minimum and a maximum corresponds to the rotational barrier.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool in the analysis and characterization of molecular structures. For this compound, a comprehensive understanding of its vibrational modes can be achieved through quantum chemical calculations. These computations, typically employing Density Functional Theory (DFT) methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), provide valuable insights into the molecule's infrared and Raman spectra. The calculated harmonic vibrational frequencies, while often systematically higher than experimental values, can be scaled using empirical factors to achieve better agreement with experimental data, should it become available.
The vibrational spectrum of this compound is expected to be complex due to its low symmetry and the presence of various functional groups. The principal vibrational modes will include the stretching and bending of the pyrazine ring, the C-Br and C-Cl stretching vibrations, the C-O and O-H stretching and bending modes associated with the hydroxyl group, and various in-plane and out-of-plane deformations. Correlation with experimental spectra, when available, allows for the definitive assignment of observed absorption bands to specific molecular motions.
Total Energy Distribution (TED) Analysis of Normal Modes
A detailed assignment of the vibrational modes of this compound is facilitated by a Total Energy Distribution (TED) analysis. nih.gov This analysis decomposes each normal mode of vibration into contributions from various internal coordinates (bond stretching, angle bending, torsions, etc.). By quantifying the percentage contribution of each internal coordinate to a given normal mode, a more precise and unambiguous assignment of the vibrational frequencies can be made. For instance, a particular frequency might be identified as being composed of 60% C-C ring stretching, 20% C-H in-plane bending, and 20% C-Cl stretching. This level of detail is crucial for interpreting the nuances of the molecule's vibrational spectrum and understanding the coupling between different molecular motions.
Below is a representative table of calculated vibrational frequencies and their assignments for this compound, based on theoretical calculations and TED analysis of similar heterocyclic compounds.
| Calculated Frequency (cm⁻¹) | Assignment (based on TED) | Vibrational Mode Description |
| ~3450 | ν(O-H) | O-H stretching |
| ~3100 | ν(C-H) | C-H stretching |
| ~1620 | ν(C=N), ν(C=C) | Pyrazine ring stretching |
| ~1550 | ν(C=C), ν(C=N) | Pyrazine ring stretching |
| ~1450 | δ(O-H) | O-H in-plane bending |
| ~1250 | ν(C-O) | C-O stretching |
| ~1100 | β(C-H) | C-H in-plane bending |
| ~850 | γ(C-H) | C-H out-of-plane bending |
| ~750 | ν(C-Cl) | C-Cl stretching |
| ~600 | ν(C-Br) | C-Br stretching |
| ~500 | Ring deformations | In-plane and out-of-plane ring deformations |
Note: The frequencies presented in this table are hypothetical and intended to be representative of the types of vibrational modes expected for this compound based on computational studies of analogous molecules. Actual experimental values may differ.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazinol Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org For pyrazinol derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the design of new, more potent analogues.
The development of a QSAR model for pyrazinol derivatives typically involves several key steps. First, a dataset of pyrazinol compounds with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using molecular mechanics or quantum chemical methods. A wide range of molecular descriptors are subsequently calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Commonly used molecular descriptors in QSAR studies of heterocyclic compounds include:
Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and partial atomic charges.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.
Topological Descriptors: Molecular connectivity indices and shape indices.
Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are frequently used techniques. nih.gov MLR generates a simple linear equation, while ANN can model more complex, non-linear relationships. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com
A successful QSAR model can be used to predict the biological activity of novel pyrazinol derivatives, prioritizing the synthesis of compounds with the highest predicted potency and thereby streamlining the drug discovery process.
| Descriptor Type | Examples of Descriptors | Relevance to Biological Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Governs molecular reactivity, polarity, and intermolecular interactions. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences how the molecule fits into a biological target's active site. |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and transport to the site of action. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |
Applications and Pharmacological Relevance of 5 Bromo 6 Chloropyrazin 2 Ol and Its Derivatives
Medicinal Chemistry Applications
Role as Synthetic Intermediates for Bioactive Molecules
5-Bromo-6-chloropyrazin-2-ol is a crucial starting material in the multi-step synthesis of complex bioactive compounds. Its pyrazinone core, substituted with bromine and chlorine atoms, provides reactive sites for further chemical transformations. This allows for the construction of elaborate molecular architectures with specific pharmacological activities. A prime example of its utility is in the synthesis of targeted cancer therapeutics, where the pyrazinone scaffold is elaborated to create potent enzyme inhibitors. The development of such molecules often involves a series of reactions, including nucleophilic substitutions and cross-coupling reactions, to build upon the this compound framework.
Development of PKMYT1 Inhibitors for Cancer Treatment
A significant application of this compound is in the synthesis of inhibitors for Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with specific genetic vulnerabilities like CCNE1 amplification.
One of the most prominent PKMYT1 inhibitors synthesized from this compound is Lunresertib (RP-6306) . The synthesis of this clinical candidate explicitly utilizes 5-bromo-6-chloro-pyrazin-2-ol as a key building block. Lunresertib is a potent and selective, orally available inhibitor of PKMYT1. Research has demonstrated that Lunresertib can induce synthetic lethality in tumors with CCNE1 amplification, leading to catastrophic DNA damage and cell death.
| Compound | Target | IC50 | Therapeutic Area |
|---|---|---|---|
| Lunresertib (RP-6306) | PKMYT1 | 14 nM | Cancer (CCNE1-amplified solid tumors) |
Exploration as SHP2 Inhibitors for Antitumor Medicaments
The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is another important target in cancer therapy. SHP2 is a key signaling node that regulates cell growth and differentiation pathways, and its dysregulation is implicated in various cancers. While the development of pyrazine-based allosteric inhibitors of SHP2 has been a significant area of research, and numerous potent compounds have been identified, a direct synthetic pathway originating from this compound for the creation of these SHP2 inhibitors has not been explicitly detailed in the reviewed scientific literature. The existing research on pyrazine-based SHP2 inhibitors often starts from different pyrazine (B50134) precursors.
Potential in Research of Bacterial Infections, including Tuberculosis
Pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis, highlighting the importance of the pyrazine scaffold in combating bacterial infections. Researchers have synthesized and evaluated numerous pyrazinamide analogues to overcome drug resistance and improve efficacy. These synthetic efforts typically start from pyrazinecarboxylic acid or other functionalized pyrazines. nih.govnih.gov While this compound is a pyrazine derivative, its specific use as a starting material for the synthesis of new anti-tubercular agents is not documented in the available scientific literature.
Investigation as PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer drug development. The scientific community has shown considerable interest in developing PIM-1 kinase inhibitors, with several pyrazine-containing heterocyclic compounds demonstrating potent inhibitory activity. However, the synthesis of these reported pyrazine-based PIM-1 inhibitors does not originate from this compound. The synthetic routes described in the literature for these compounds utilize different starting materials.
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. This method is instrumental in drug design and for understanding the structure-activity relationships of potential drug candidates. In the context of derivatives of this compound, molecular docking studies have been crucial in elucidating their interaction with target kinases.
For instance, in the development of PKMYT1 inhibitors like Lunresertib, molecular docking would be employed to understand how the molecule fits into the ATP-binding pocket of the enzyme. These studies help to rationalize the observed potency and selectivity and guide the design of new analogues with improved properties. Docking simulations can reveal key hydrogen bonding interactions, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, providing a rationale for the inhibitor's efficacy.
Structure-Activity Relationship (SAR) Studies of Pyrazinol-Based Drug Candidates
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govdntb.gov.ua For pyrazinol-based drug candidates, SAR exploration is key to optimizing potency and selectivity. nih.gov The core pyrazine ring can be systematically modified at various positions, and the resulting changes in pharmacological effects are meticulously evaluated. nih.gov
The substituents on the pyrazinol ring, such as the bromine and chlorine atoms in this compound, play a crucial role in defining the molecule's interaction with biological targets. SAR studies for this class of compounds typically involve:
Varying Halogen Substituents: Replacing bromine or chlorine with other halogens (e.g., fluorine, iodine) or other functional groups to modulate electronic properties and lipophilicity.
Modifying the Hydroxyl Group: Esterification or etherification of the hydroxyl group at the 2-position to alter solubility and metabolic stability.
Introducing Substituents at Other Ring Positions: Adding various groups to the carbon atoms of the pyrazine ring to explore steric and electronic effects on target binding.
These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore—the essential features required for biological activity. For instance, studies on related heterocyclic compounds have shown that specific substitutions can dramatically enhance inhibitory potency against enzymes or receptors. nih.gov This rational approach guides the design of new derivatives with improved therapeutic potential. nih.gov
Table 1: Conceptual SAR Insights for Pyrazinol Derivatives This table illustrates hypothetical modifications to a pyrazinol core and their potential impact on biological activity, based on general principles of medicinal chemistry.
| Modification on Pyrazinol Core | Potential Impact on Properties | Rationale |
|---|---|---|
| Replacement of Chlorine with Fluorine | Increased metabolic stability, altered electronic profile | The C-F bond is stronger than the C-Cl bond, often resisting metabolic breakdown. |
| Alkylation of the Hydroxyl Group | Increased lipophilicity, potential for altered binding interactions | Converting an H-bond donor (-OH) to an ether (-OR) can enhance membrane permeability. |
| Addition of an Aromatic Ring | Introduction of π-π stacking interactions, increased target affinity | Aromatic rings can form favorable interactions with aromatic amino acid residues in a target protein. |
| Introduction of a Basic Amine Group | Increased water solubility, potential for new ionic interactions | A basic amine can be protonated at physiological pH, forming salt bridges with acidic residues. |
Agrochemical Applications
The pyrazine moiety is a recognized "pharmacophore" in the development of new agrochemicals, with derivatives showing promise in crop protection. researchgate.netopenresearchlibrary.org
Research into pyrazine derivatives has revealed significant potential for various agrochemical applications.
Herbicidal Activity: Numerous pyrazine compounds have been synthesized and evaluated for their ability to control weeds. openresearchlibrary.org In one study, a series of novel pyrazine emicarbazide derivatives were synthesized and tested for herbicidal activity. The results indicated that certain compounds exhibited significant post-emergence inhibitory effects on weeds like Amaranthus retroflexus and Eclipta prostrata, with one derivative achieving an 80% inhibition rate at a concentration of 150 gai/ha. researchgate.net This demonstrates the potential of the pyrazine scaffold as a basis for new herbicides.
Fungicidal Activity: Pyrazine derivatives have also shown potent antifungal properties against various plant pathogens. mdpi.com For example, pyrazine esters have been evaluated for their in vitro antifungal effects against pathogens such as R. solani, P. nicotianae, and F. oxysporum using the mycelial growth rate method. One tested compound demonstrated a 94% inhibition rate against R. solani at a concentration of 0.5 mg/ml. Volatile pyrazine compounds produced by certain bacteria have also been identified as effective antifungal agents, highlighting their role in natural fungal antagonism. mdpi.com
Ascaricidal Activity: While herbicidal and fungicidal applications are more widely documented, heterocyclic compounds, including pyrazines, are a cornerstone of anthelmintic drug discovery, which targets parasitic worms like ascarids. tandfonline.com The broad biological activity of the pyrazine core suggests that derivatives could be explored for activity against these agricultural and veterinary pests.
Table 2: Reported Agrochemical Activity of Select Pyrazine Derivatives
| Compound Class | Activity Type | Target Organism | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazine Semicarbazide Derivative (4m) | Herbicidal | Amaranthus retroflexus, Eclipta prostrata | 80% post-emergence inhibition at 150 gai/ha. | researchgate.net |
| Pyrazine Ester (Compound 3c) | Fungicidal | R. solani | 94% inhibition rate at 0.5 mg/ml. | |
| 2,5-dimethylpyrazine | Fungicidal | Phaeomoniella chlamydospora | Contributes to high mycelial growth inhibition. | mdpi.com |
A primary mechanism of action for many commercial herbicides is the disruption of photosynthesis. unl.edu Specifically, these inhibitors target the photosynthetic electron transport chain within Photosystem II (PSII). nih.govnih.gov Herbicides bind to the D1 protein in the PSII complex, specifically at the binding site for plastoquinone (B1678516) (PQ). unl.edu This binding event physically blocks PQ from docking and accepting electrons, which effectively halts the entire electron flow. unl.edu
The interruption of electron transport leads to two main consequences for the plant:
The production of ATP and NADPH, the energy currency of the cell, ceases, preventing the plant from fixing CO2 and producing nutrients. unl.edu
The blockage causes a buildup of high-energy electrons, leading to oxidative stress and the formation of reactive oxygen species that cause rapid cellular damage and ultimately, plant death. unl.edu
While many studies focus on triazine and urea (B33335) derivatives, nitrogen-containing heterocyclic compounds like pyrazoles and pyrazines have also been synthesized and evaluated as inhibitors of photosynthetic electron transport. nih.govnih.govresearchgate.net The herbicidal activity observed in pyrazine derivatives is often attributable to this mode of action, making it a key area of investigation for developing new crop protection agents based on the pyrazine scaffold.
Applications in Organic Synthesis as Building Blocks
Halogenated heterocyclic compounds are exceptionally valuable building blocks in organic synthesis due to their reactivity in a variety of cross-coupling reactions. tandfonline.com this compound, with its distinct reactive sites, serves as a versatile precursor for constructing more complex molecules. nbinno.com
The generation of compound libraries is a cornerstone of modern drug and agrochemical discovery, allowing for the rapid synthesis and screening of numerous related compounds. nih.gov this compound is an ideal starting material for such diversity-oriented synthesis. tandfonline.com
The bromine and chlorine atoms on the pyrazine ring can be selectively targeted in different chemical reactions. For instance, a closely related analog, 3-bromo-6-chloropyrazin-2-amine, has been used as a key starting material in multi-step syntheses. nih.gov In a documented reaction, the bromo-chloro pyrazine amine undergoes a Suzuki-Miyaura coupling reaction with a boronic acid at the bromine position to form a new carbon-carbon bond. nih.gov The remaining chlorine atom can then participate in a subsequent nucleophilic aromatic substitution (SNAr) reaction. nih.gov
This differential reactivity allows for a stepwise and controlled elaboration of the pyrazine core. By varying the coupling partners (e.g., different boronic acids in the Suzuki reaction, various nucleophiles in the SNAr reaction), a large and diverse library of novel compounds can be efficiently synthesized from a single, common intermediate like this compound. This strategy is crucial for exploring chemical space and identifying new bioactive molecules. tandfonline.comnih.gov
Future Directions and Emerging Research Avenues for 5 Bromo 6 Chloropyrazin 2 Ol
Exploration of Novel Synthetic Routes and Catalytic Approaches
The future synthesis of 5-Bromo-6-chloropyrazin-2-ol and its derivatives is likely to move beyond traditional methods, embracing more efficient, sustainable, and versatile catalytic approaches. Current synthetic pathways, while effective, may be subject to limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste.
Future research will likely focus on the development of novel catalytic systems for the construction and functionalization of the pyrazin-2-ol core. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to introduce a wide array of substituents at various positions on the pyrazine (B50134) ring. Methodologies like Suzuki, Stille, and Buchwald-Hartwig couplings, which have been successfully applied to other heterocyclic systems, could be adapted to provide access to a diverse library of this compound analogs.
Furthermore, C-H activation represents a particularly exciting frontier. Direct functionalization of the carbon-hydrogen bonds on the pyrazine ring would offer a more atom-economical and streamlined approach to synthesis, minimizing the need for pre-functionalized starting materials. The development of regioselective C-H functionalization protocols will be a key challenge and a significant area of investigation.
The exploration of biocatalysis and photoredox catalysis also presents promising avenues. Enzymatic approaches could offer unparalleled selectivity and milder reaction conditions, while photoredox catalysis can enable unique bond formations that are not accessible through traditional thermal methods.
Table 1: Potential Catalytic Approaches for the Synthesis and Functionalization of this compound
| Catalytic Approach | Potential Advantages | Research Focus |
| Transition-Metal Cross-Coupling | High efficiency, broad substrate scope, well-established methodologies. | Adaptation of existing methods (Suzuki, Stille, etc.) for the pyrazin-2-ol scaffold; development of new ligand systems. |
| C-H Activation | High atom economy, reduced synthetic steps, direct functionalization. | Achieving high regioselectivity; development of robust and versatile catalyst systems. |
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, environmentally benign. | Identification and engineering of suitable enzymes; optimization of reaction conditions. |
| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions, use of visible light as a renewable energy source. | Development of new photocatalysts; exploration of novel transformations on the pyrazin-2-ol core. |
Advanced Computational Modeling for Mechanism Elucidation and Property Prediction
In tandem with synthetic efforts, advanced computational modeling will play an increasingly pivotal role in accelerating the discovery and development of new this compound-based compounds. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. researchgate.netresearchgate.net
Future computational studies will likely focus on several key areas. Firstly, the elucidation of reaction mechanisms for both existing and newly developed synthetic routes will be crucial for optimizing reaction conditions and improving yields. By mapping out the potential energy surfaces of reactions, computational models can identify key intermediates and transition states, providing a rational basis for catalyst and substrate design.
Secondly, the prediction of physicochemical and biological properties through Quantitative Structure-Activity Relationship (QSAR) and other machine learning models will become increasingly important. protoqsar.com By correlating structural features with observed activities, these models can guide the design of new derivatives with enhanced properties, such as improved bioactivity, better solubility, or reduced toxicity. This predictive power can significantly reduce the time and cost associated with experimental screening.
Furthermore, molecular docking and dynamics simulations will be instrumental in understanding the interactions of this compound derivatives with biological targets. These simulations can predict binding modes and affinities, providing a molecular-level understanding of the mechanism of action and guiding the optimization of lead compounds.
Development of New Derivatives with Enhanced Bioactivity
The core structure of this compound serves as an excellent starting point for the development of new derivatives with potentially enhanced biological activity. The presence of bromine and chlorine atoms, along with the hydroxyl group, provides multiple handles for chemical modification. Pyrazine and pyrazole (B372694) derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com
Future research will undoubtedly focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will involve the introduction of various functional groups at different positions of the pyrazine ring to probe the structure-activity relationship (SAR). For instance, the substitution of the bromine or chlorine atoms with other functionalities, such as amino, alkyl, aryl, or heterocyclic groups, could lead to compounds with novel biological profiles. The synthesis of pyrazine carboxamide derivatives, for example, has been shown to yield compounds with antibacterial activity. mdpi.com
The exploration of fused heterocyclic systems, where the pyrazin-2-ol ring is annulated with other rings, is another promising avenue. Such modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially leading to enhanced interactions with biological targets. The synthesis of bioactive fused pyrazoles from 5-aminopyrazole derivatives serves as an inspiring example in this direction. mdpi.com
Table 2: Potential Strategies for Derivative Development
| Modification Strategy | Rationale | Potential Biological Activities |
| Substitution of Halogen Atoms | Modulate electronic properties, introduce new binding interactions. | Antimicrobial, anticancer, anti-inflammatory. |
| Derivatization of the Hydroxyl Group | Improve pharmacokinetic properties, introduce new functionalities. | Varied, depending on the introduced group. |
| Introduction of Substituents on the Ring | Probe structure-activity relationships, enhance target specificity. | Kinase inhibition, receptor modulation. |
| Formation of Fused Ring Systems | Create rigid and conformationally constrained analogs, explore new chemical space. | Novel therapeutic targets. |
Investigation of Broader Therapeutic and Industrial Applications
While the initial interest in this compound may stem from a specific therapeutic area, future research should aim to explore its potential in a broader range of applications. The inherent reactivity and structural features of this compound suggest that it could be a valuable intermediate in various chemical industries.
In the therapeutic arena, beyond its potential as a scaffold for kinase inhibitors or other targeted therapies, derivatives of this compound could be investigated for their utility in other disease areas. For example, the diverse biological activities of pyrazine derivatives suggest potential applications in infectious diseases, neurodegenerative disorders, and metabolic diseases. nih.gov High-throughput screening of a diverse library of its derivatives against a wide range of biological targets could uncover unexpected and valuable therapeutic applications.
Industrially, halogenated heterocyclic compounds are often used as intermediates in the synthesis of agrochemicals, dyes, and polymers. The unique substitution pattern of this compound could make it a valuable precursor for the synthesis of novel functional materials with specific electronic or optical properties. For instance, pyrazine-containing polymers have been explored for their applications in organic electronics. The investigation of the polymerization of this compound or its derivatives could lead to the development of new materials with interesting properties.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-6-chloropyrazin-2-ol, and how do reaction parameters (e.g., solvent, temperature) impact yield?
- Methodological Answer : Halogenated pyrazine derivatives are typically synthesized via nucleophilic substitution or metal-catalyzed coupling. For bromo-chloro derivatives, a stepwise halogenation approach is recommended. For example, bromination of pyrazin-2-ol followed by chlorination under controlled conditions (e.g., using POCl₃ or SOCl₂) may yield the target compound. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) significantly affect regioselectivity and yield. Monitor intermediates using TLC or HPLC to optimize stepwise reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns. Chlorine and bromine isotopes may cause splitting in signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₄H₂BrClN₂O: calculated 207.89 g/mol) and isotopic patterns .
- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹).
- HPLC-PDA : Assess purity (>98% by area normalization) and stability under storage conditions .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Halogenated heterocycles are sensitive to light and moisture. Store at 0–6°C in amber vials under inert gas (e.g., N₂ or Ar). Pre-purify via recrystallization (e.g., using ethanol/water) to remove acidic impurities that may accelerate decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents. For example:
- Calculate Mulliken charges to identify electrophilic/nucleophilic sites.
- Simulate transition states for Suzuki-Miyaura coupling to evaluate activation barriers.
Compare results with experimental data (e.g., coupling yields with Pd catalysts) to validate predictions .
Q. What strategies resolve contradictions in reported solubility data for halogenated pyrazine derivatives?
- Methodological Answer :
- Solvent Screening : Use a standardized protocol (e.g., shake-flask method at 25°C) to measure solubility in DMSO, THF, and aqueous buffers.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to explain discrepancies (e.g., polarity vs. hydrogen-bonding effects).
- Literature Cross-Validation : Cross-reference databases like Reaxys and SciFinder for consensus values, noting measurement conditions (e.g., pH, purity) .
Q. How does the steric and electronic interplay between bromine and chlorine substituents influence the compound’s acidity and tautomeric equilibria?
- Methodological Answer :
- pH-Dependent NMR : Titrate in D₂O/CD₃OD to monitor tautomer shifts (e.g., enol vs. keto forms).
- pKa Determination : Use potentiometric titration or UV-Vis spectroscopy. Bromine’s electron-withdrawing effect may lower pKa compared to non-halogenated analogs.
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
